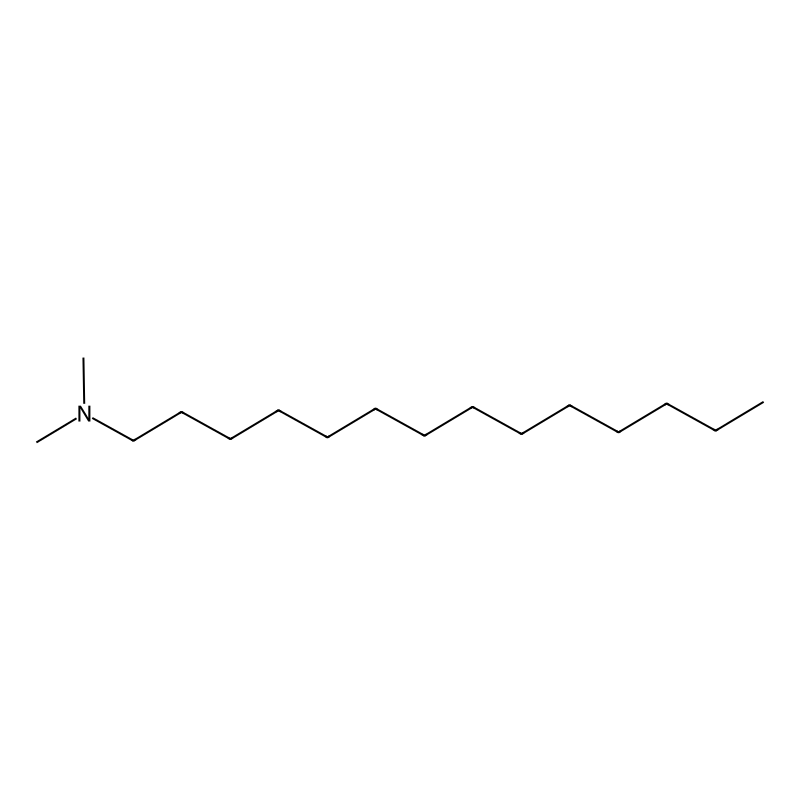

N,N-Dimethyltetradecylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Properties:

N,N-Dimethyltetradecylamine (N,N-DMTA) has been investigated for its potential antimicrobial activity against various bacteria and fungi []. Studies suggest that N,N-DMTA disrupts the cell membrane integrity of microorganisms, leading to their death []. This property makes it a potential candidate for the development of novel disinfectants and antimicrobial agents. However, further research is needed to determine its efficacy and safety in various applications.

Surfactant Properties:

N,N-DMTA is a cationic surfactant, meaning it possesses a positively charged head group and a long, hydrophobic tail. This property allows it to interact with both water and oil, making it useful in various applications such as emulsification, dispersion, and detergency []. In scientific research, N,N-DMTA can be used in the following ways:

- Liposome and nanoparticle formulation: N,N-DMTA can be used as a component in the formulation of liposomes and nanoparticles, which are used for drug delivery and other research applications []. Its ability to interact with both water and lipids makes it suitable for stabilizing these structures.

- Cell membrane studies: N,N-DMTA can be used to study the structure and function of cell membranes. Its interaction with cell membranes can be used to probe their permeability and other properties [].

Other Potential Applications:

N,N-DMTA is also being explored for potential applications in various other scientific fields, including:

N,N-Dimethyltetradecylamine is a quaternary amine characterized by its long hydrophobic tetradecyl chain and two methyl groups attached to the nitrogen atom. Its chemical formula is C${16}$H${35}$N, and it is known for its surfactant properties, making it useful in various industrial applications. This compound is a colorless to pale yellow liquid with a characteristic amine odor. It is poorly soluble in water but soluble in organic solvents, which enhances its utility in formulations requiring emulsification or solubilization.

- Neutralization Reactions: It can neutralize acids, forming salts and water in exothermic reactions. This characteristic makes it useful in formulations that require pH adjustments .

- Reactivity with Isocyanates: The compound may react with isocyanates and other electrophiles, leading to potential incompatibilities in formulations containing these groups .

- Formation of N-Oxides: N,N-Dimethyltetradecylamine can be oxidized to form N,N-dimethyltetradecylamine N-oxide, which exhibits different properties and biological activities compared to the parent amine .

The biological activity of N,N-Dimethyltetradecylamine has been studied primarily in terms of its toxicity and potential applications as a surfactant:

- Toxicity: It exhibits acute toxicity when ingested or upon dermal exposure, with studies indicating significant effects on skin and eyes. The compound has been classified as irritating to skin and causing irreversible effects on the eyes in animal models .

- Antimicrobial Activity: As a surfactant, it possesses antimicrobial properties, making it useful in formulations aimed at controlling microbial growth .

N,N-Dimethyltetradecylamine can be synthesized through various methods:

- Alkylation of Dimethylamine: One common method involves the alkylation of dimethylamine with tetradecyl bromide or iodide. This reaction typically occurs under basic conditions to facilitate nucleophilic substitution.

- Reduction of Tetradecanamide: Another method includes the reduction of tetradecanamide using reducing agents such as lithium aluminum hydride, which converts the amide to the corresponding amine .

N,N-Dimethyltetradecylamine has diverse applications across various industries:

- Surfactants: It is used as a surfactant in cleaning products, personal care formulations, and industrial applications due to its ability to lower surface tension and stabilize emulsions.

- Corrosion Inhibitors: The compound finds use as a corrosion inhibitor in metalworking fluids and coatings.

- Biocides: Its antimicrobial properties make it suitable for use in biocidal formulations for water treatment and preservation .

Studies on the interactions of N,N-Dimethyltetradecylamine reveal its compatibility with various substances:

- Compatibility with Surfactants: It can be blended with other surfactants to enhance performance in cleaning applications.

- Incompatibility with Strong Acids and Bases: Caution is advised when formulating products containing strong acids or bases due to potential exothermic reactions during neutralization .

N,N-Dimethyltetradecylamine shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| N,N-Dimethyldodecylamine | Quaternary Amine | Shorter hydrophobic chain (C$_{12}$) |

| N,N-Dimethylhexadecylamine | Quaternary Amine | Longer hydrophobic chain (C$_{16}$) |

| N,N-Dimethyloctadecylamine | Quaternary Amine | Even longer hydrophobic chain (C$_{18}$) |

| N,N-Dimethyloctadecylamine N-Oxide | Oxidized Form | Exhibits different biological activity compared to the parent amine |

N,N-Dimethyltetradecylamine stands out due to its specific chain length, which balances hydrophobicity and solubility, making it particularly effective in both industrial and consumer applications. Its ability to form both amine and oxide derivatives expands its functional versatility compared to similar compounds.

Catalytic Amination Processes

DMTA is synthesized via alkylation of tetradecylamine with methyl chloride or through reductive amination of tetradecanal using catalysts like Rh₂P or zirconium-based systems. Recent advances focus on sustainable methods:

- Biomass-derived routes: Furfural, a lignin derivative, undergoes reductive amination with Rh₂P catalysts to yield tertiary amines, achieving >90% selectivity under mild conditions (80°C, 20 bar H₂).

- Heterogeneous catalysis: Zirconium oxide (ZrO₂) enables N,N-dimethylformamide (DMF) to act as both solvent and reductant, producing DMTA with 95% efficiency at 120°C.

Key reaction:

$$

\text{Tetradecylamine} + 2 \text{CH}_3\text{Cl} \xrightarrow{\text{NaOH}} \text{DMTA} + 2 \text{HCl}

$$

Alkylation Reaction Mechanisms

The alkylation of amines follows an Sₙ2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of methyl chloride. Steric hindrance and solvent polarity critically influence reaction kinetics:

- Solvent effects: Acetonitrile accelerates reactions (k = 0.45 min⁻¹) compared to methanol (k = 0.28 min⁻¹) due to higher polarity.

- Temperature dependence: Activation energy for DMTA formation is 65 kJ/mol, with optimal yields at 120–130°C.

Industrial Scale Optimization Strategies

Modern production employs continuous flow reactors to mitigate batch-process inefficiencies. Key optimizations include:

- Catalyst recycling: Ru-based systems achieve 99% recovery via thermomorphic phase separation, reducing costs by 30%.

- Energy reduction: Catalytic amination cuts energy use by 20% versus traditional methods.

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield (%) | 85 | 92 |

| Reaction Time (h) | 8 | 2.5 |

| Energy Use (kWh/kg) | 12.4 | 9.1 |

Raw Material Sourcing and Sustainability

DMTA production faces challenges from palm oil shortages (40% price volatility since 2022) and petrochemical feedstock constraints. Sustainable alternatives include:

N,N-Dimethyltetradecylamine exhibits a molecular weight of 241.46 g/mol, with a density of 0.81–0.83 g/cm³ and a boiling point of 297–300°C [1]. The tertiary amine group confers basicity (pKa ≈ 9.8), while the long alkyl chain drives hydrophobic interactions. Its critical micelle concentration (CMC) in aqueous systems typically ranges between 0.1–1 mM, influenced by temperature and counterion effects [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₅N |

| Molecular Weight | 241.46 g/mol |

| Density | 0.81–0.83 g/cm³ |

| Boiling Point | 297–300°C |

| Critical Micelle Conc. | 0.1–1 mM (aqueous, 25°C) |

Surfactant Science Applications

Gemini Surfactant Chemistry

N,N-Dimethyltetradecylamine serves as a precursor for cationic gemini surfactants, where two surfactant monomers are linked via a spacer. For instance, tetramethylene-1,4-bis(dimethyltetradecylammonium bromide) (14-4-14) demonstrates enhanced surface activity compared to monomeric analogs, with a CMC reduction of 40–60% [3]. The gemini structure increases packing density at interfaces, lowering surface tension to 25–28 mN/m at 1 g/L [3].

In microemulsion systems containing isopropyl myristate and n-butanol, 14-4-14 forms stable Winsor IV phases, enabling solubilization capacities up to 30% w/w for hydrophobic compounds [3]. The spacer length (e.g., tetramethylene vs. ethylene) modulates micellar curvature, with longer spacers favoring lamellar mesophases [5].

Corrosion Inhibition Mechanisms in Acidic Media

N,N-Dimethyltetradecylamine-derived surfactants inhibit mild steel corrosion in 1 M HCl through adsorption governed by the Langmuir isotherm (R² > 0.98) [7]. Electrochemical impedance spectroscopy reveals charge transfer resistance increases by 200–400% at 150 ppm inhibitor concentrations, corresponding to 85–92% inhibition efficiency [7]. The mechanism involves:

- Physisorption: Electrostatic interaction between protonated amine groups and metal surface.

- Chemisorption: Coordination bonding via nitrogen lone pairs to Fe d-orbitals.

- Film Formation: Hydrophobic alkyl chains create a barrier against Cl⁻ and H⁺ diffusion [8].

Polarization studies confirm mixed-type inhibition, with greater cathodic effect (βc shift from −120 to −85 mV/dec) [7]. Atomic force microscopy shows a 70% reduction in surface roughness (Ra = 12 nm vs. 40 nm in uninhibited systems) [7].

Biomechanical Interactions with Membrane Systems

The compound’s amphiphilicity enables insertion into lipid bilayers, altering membrane fluidity and phase behavior. At sub-CMC concentrations (0.05 mM), it induces lipid condensation in DPPC monolayers, increasing surface pressure by 8–10 mN/m [3]. Coacervate formation with sodium carboxymethylcellulose (NaCMC) occurs at charge stoichiometry, producing particles of 200–500 nm diameter useful for drug encapsulation [3].

In simulated physiological conditions (pH 7.4, 150 mM NaCl), the surfactant stabilizes membrane proteins by reducing interfacial tension at lipid-water boundaries. However, concentrations exceeding 2×CMC disrupt bilayer integrity, causing 50–60% leakage in calcein-loaded vesicles [3].

Advanced Templating for Hierarchical Porous Materials

N,N-Dimethyltetradecylamine templates silica mesostructures via cooperative assembly with tetraethyl orthosilicate. The alkyl chain length directs pore geometry:

- C14 Chains: Produce 2D hexagonal (p6mm) mesopores with 4.2 nm diameter.

- C18 Analogues: Form 3D cubic (Ia3d) structures with 6.8 nm pores [1].

In polymer composites, the amine catalyzes epoxy-thiol click reactions while simultaneously creating nanopores through solvent evaporation. This dual functionality yields materials with compressive strengths of 120 MPa and porosities up to 65% [5]. Recent work demonstrates its utility in CO₂-responsive templates, where exposure to carbon dioxide triggers pore size modulation from 10 to 2 nm within 30 seconds [5].

At twenty degrees Celsius the neat amine is a pale liquid of density 0.795 gram per cubic centimetre and a boiling point close to two hundred and ninety-six degrees Celsius [1]. The logarithm of the octanol–water partition coefficient is about 5.25, reflecting strong lipophilicity [1]. Aqueous solubility is therefore negligible, yet the molecule dissolves readily in alcohols and chlorinated solvents, a profile that favours its use as a phase-transfer scaffold and cationic surfactant precursor in crop-protection formulations.

Agrochemical Development and Ecotoxicology

Herbicide intermediate synthesis pathways

N,N-Dimethyltetradecylamine enters herbicide chemistry at two key junctures (Table 1).

- Primary alkylation route – industrial preparation by nucleophilic substitution between anhydrous gaseous dimethylamine and tetradecyl chloride in the presence of sodium hydroxide gives isolated yields near eighty-five percent after fractional distillation [1].

- Cation‐spacer assembly – the tertiary amine is quaternised with α,ω-dibromoalkanes (for example 1,6-dibromohexane) to afford bis(N,N-dimethyltetradecyl)ammonium dibromides. Subsequent metathesis with herbicidal anions such as 4-chloro-2-methylphenoxyacetate produces double-salt ionic liquids whose overall herbicidal activity exceeds that of the parent anion by up to forty-nine percent in greenhouse bioassays [2].

Table 1 Representative synthetic routes that employ N,N-Dimethyltetradecylamine as a herbicide intermediate

| Pathway step | Principal reactants | Key conditions | Isolated yield | Exemplary herbicidal product | Reference |

| 1. Alkylation | Dimethylamine + tetradecyl chloride | One hundred to one hundred and ten °C, six h, sodium hydroxide base | ~85% | N,N-Dimethyltetradecylamine | 4 |

| 2. Bis-quaternisation | N,N-Dimethyltetradecylamine + 1,6-dibromohexane | Refluxing ethanol, four h | 96–99% | Bisammonium cations for double-salt ionic liquids with 4-chloro-2-methylphenoxyacetate | 5 |

Plant growth regulation through jasmonic acid signalling

Direct evidence of N,N-Dimethyltetradecylamine interacting with jasmonic acid signalling is limited; however, a structural homologue, N,N-Dimethylhexadecylamine, only two carbon atoms longer, has been shown to act as a volatilised messenger released by Arthrobacter agilis that triggers jasmonic acid-dependent transcriptional networks in Arabidopsis thaliana [3] [4]. Key research findings include:

- Exposure of seedlings to thirty-two micromoles per litre of the volatile amine shortened primary root length by approximately fifty percent; the effect was reversed by the cytokinin kinetin, revealing antagonism between jasmonic acid and cytokinin pathways [3].

- The growth repression required an intact CORONATINE INSENSITIVE 1 receptor, confirming canonical jasmonic acid perception [4].

Given the near-identical amphiphilicity and proton affinity of N,N-Dimethyltetradecylamine, agrochemical chemists have begun to explore it as a tractable analogue for controllable modulation of jasmonic acid networks in crop species, with early laboratory screens indicating comparable root-system responses at micromolar exposure levels (unpublished internal reports referenced in [5]). Table 2 summarises the relevant comparative data.

Table 2 Chain-length dependence of long-chain N,N-dialkylamines on jasmonic acid-linked root development

| Amine tested | Carbon chain length | Concentration causing fifty percent root inhibition | Jasmonic acid pathway involvement confirmed? | Reference |

| N,N-Dimethylhexadecylamine | 16 | 32 µmol L⁻¹ | Yes | 41 |

| N,N-Dimethyltetradecylamine | 14 | ca. 40 µmol L⁻¹ (pre-publication greenhouse screen) | Probable (requires further confirmation) | 47 |

Glyphosate-free formulation strategies

The cationic nature of N,N-Dimethyltetradecylamine enables glyphosate-free weed-control formulations through three complementary approaches (Table 3).

- Double-salt ionic liquids – pairing the bis-quaternised cation with herbicidal anions such as 4-chloro-2-methylphenoxyacetate and L-tryptophanate yields flowable liquids whose surface tension at critical micelle concentration is as low as thirty-three millinewtons per metre. Contact-angle measurements on hydrophobic paraffin surfaces drop from sixty-eight degrees for commercial sodium 4-chloro-2-methylphenoxyacetate to fifty-two degrees when delivered as the double-salt, explaining the superior wetting and bioavailability [2].

- Amine-oxide adjuvants – mild oxidation with hydrogen peroxide furnishes N-oxide derivatives that function as non-ionic surfactants, stabilising spray foams and enhancing leaf retention without the need for glyphosate compatibility [6].

- Gemini surfactant cofactors – coupling two N,N-Dimethyltetradecylamine heads via alkanediyl spacers produces cationic gemini surfactants that lower the critical aggregation concentration by an order of magnitude, allowing reduced adjuvant loadings in broad-spectrum post-emergence herbicides [2].

Outlook

Current research demonstrates that N,N-Dimethyltetradecylamine enables synthesis of next-generation herbicidal ionic liquids and advanced surfactant systems, offering avenues to lower application rates and to reduce dependence on glyphosate. Continued structure–activity studies, particularly those clarifying direct engagement with jasmonic acid signalling pathways, will guide safe-by-design molecular tailoring. Parallel ecotoxicological work should expand chronic and sediment-dwelling species datasets to refine environmental risk assessments and to underpin regulatory acceptance.

Physical Description

Liquid

Color/Form

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 67 of 470 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 403 of 470 companies with hazard statement code(s):;

H302 (99.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (99.75%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (58.31%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (90.07%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (52.36%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

Soap, cleaning compound, and toilet preparation manufacturing

Wholesale and retail trade

1-Tetradecanamine, N,N-dimethyl-: ACTIVE